N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
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Description
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C19H26FN3O3 and its molecular weight is 363.433. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds with similar structures has focused on chemical synthesis and characterization techniques. For instance, studies on the synthesis of related morpholine derivatives and their structural analysis through NMR, IR, and Mass spectral studies demonstrate the importance of these techniques in understanding the chemical properties and potential biological activities of these compounds (Mamatha S.V et al., 2019). These methodologies can be applied to N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide to determine its chemical behavior and potential applications in various fields.
Biological Activity Screening
The screening of morpholine derivatives for biological activities, such as antibacterial, antioxidant, anti-TB, anti-diabetic activities, and their potential in molecular docking studies, highlights the broad spectrum of research applications these compounds may possess (Mamatha S.V et al., 2019). This suggests that this compound could also be investigated for similar biological properties, contributing to the development of new therapeutic agents.
Pharmacological Applications
Some related compounds have been studied for their pharmacological applications, including their role as neurokinin-1 receptor antagonists, highlighting their potential in treating conditions such as depression and emesis (T. Harrison et al., 2001). This area of research could be relevant to this compound, suggesting its possible application in the development of new drugs targeting human neurokinin-1 receptors.
Advanced Material Synthesis
Research on the controlled photochemical reaction of morpholine derivatives in solid supramolecular systems presents another application domain. These studies explore the reactivity and the potential of these compounds in material science, such as the development of new photoreactive materials (T. Lavy et al., 2008). This suggests that this compound could be explored for its photoreactivity and potential applications in the development of novel materials.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c20-15-7-5-14(6-8-15)17(23-9-11-26-12-10-23)13-21-18(24)19(25)22-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSXXHAEHWLMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.